Euphroside

Overview

Description

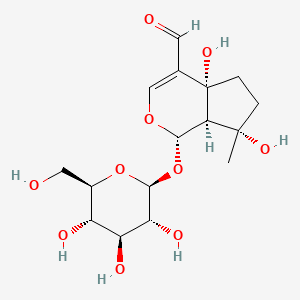

Euphroside is a natural iridoid glucoside primarily found in plants such as Morus alba (white mulberry) and Euphorbia milii (crown of thorns) . It is a secondary metabolite with a molecular formula of C16H24O10 and a molecular weight of 376.36 . This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Preparation Methods

Euphroside is typically extracted and purified from plant sources. The preparation process involves collecting fresh leaves or dried plant material, followed by extraction using solvents such as water, ethanol, or ether . The extract is then filtered, concentrated, and crystallized to obtain pure this compound . Industrial production methods may involve large-scale extraction and purification processes to meet the demand for research and medicinal purposes .

Chemical Reactions Analysis

Euphroside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of aldehydes and carboxylic acids .

Scientific Research Applications

Euphroside has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds . In biology, this compound is studied for its potential therapeutic effects, including its anti-inflammatory and antioxidant properties . In medicine, it has been investigated for its potential use in treating conditions such as asthma, colds, and digestive disorders . Additionally, this compound has industrial applications, particularly in the development of natural health products and supplements .

Mechanism of Action

The mechanism of action of Euphroside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, reducing oxidative stress, and inhibiting the growth of microorganisms . This compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . Its antioxidant properties are due to its capacity to scavenge free radicals and enhance the activity of antioxidant enzymes .

Comparison with Similar Compounds

Euphroside is similar to other iridoid glucosides such as aucubin and catalpol . it is unique in its specific structure and biological activities. Unlike aucubin, which is primarily found in the Plantaginaceae family, this compound is more commonly found in the Scrophulariaceae and Euphorbiaceae families . Additionally, this compound has been shown to possess a broader range of biological activities compared to other iridoid glucosides .

Properties

IUPAC Name |

(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUJICSWDUDSBC-PGELYSMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is euphroside and where is it found?

A1: this compound is an iridoid glucoside, a type of natural product characterized by a specific bicyclic structure and a glucose molecule attached to it. It was first isolated from the plant Euphrasia salisburgensis []. Since then, this compound has been found in various plant species, particularly within the genus Pedicularis [, , , ] and Euphrasia [, ].

Q2: Are there any other notable iridoid glucosides found alongside this compound in these plants?

A2: Yes, research frequently identifies other iridoid glucosides co-occurring with this compound. These commonly include aucubin, geniposidic acid, plantarenaloside, and mussaenoside [, , , , , ]. Interestingly, the specific profile and relative abundance of these iridoids can vary between species and even varieties within a species [].

Q3: Has this compound been found to be a primary compound in any specific plant species?

A3: Yes, studies have shown that this compound is a major iridoid component in several Orthocarpus species, including Orthocarpus purpureoalbus, Orthocarpus luteus, Orthocarpur tolmei, and Orthocarpus tenuifolius [].

Q4: A compound named "pinifolin" was once thought to be a novel iridoid. What is its relationship to this compound?

A4: Research has revealed that "pinifolin" is not a naturally occurring iridoid but rather an artifact formed from another iridoid glucoside, plantarenaloside, during extraction processes involving heat [].

Q5: Beyond iridoid glucosides, are there other classes of compounds found in plants that also contain this compound?

A5: Yes, several studies highlight the co-occurrence of phenylethanoid glycosides with this compound and other iridoids. For instance, verbascoside and leucosceptoside A have been identified alongside this compound in Euphrasia pectinata [, ], while Pedicularis kerneri also contains verbascoside, echinacoside, and leucosceptoside A [].

Q6: The presence of specific compounds can be valuable for understanding plant relationships. Have any compounds, including this compound, been suggested as chemotaxonomic markers within Pedicularis?

A6: Indeed, research comparing the chemical profiles of Pedicularis rostratocapitata and Pedicularis verticillata suggests that the presence of 8-epiloganic acid, campneoside II, cistantubuloside C1, ligustroside, and excelside B may be specific to P. rostratocapitata. On the other hand, angoroside A, cistantubuloside B1, and wiedemannioside C appear to be unique to P. verticillata. While both species contain this compound, the study posits that these other compounds could serve as potential chemotaxonomic markers within the genus [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.